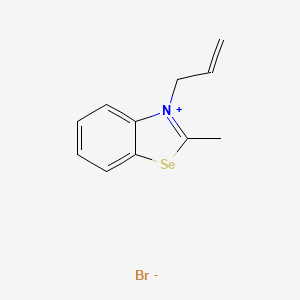
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a benzoselenazolium core, which is known for its biological activity and ability to participate in diverse chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide typically involves the reaction of 2-methyl-1,3-benzoselenazole with an appropriate alkylating agent, such as prop-2-en-1-yl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The prop-2-en-1-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various alkyl or aryl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide involves its interaction with biological molecules through the selenium atom. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and cellular signaling pathways. This interaction is crucial for its antimicrobial and antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-benzoselenazole: Lacks the prop-2-en-1-yl group but shares the benzoselenazolium core.
3-(Prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide: Similar structure but without the methyl group at the 2-position.
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide: Contains sulfur instead of selenium.
Uniqueness
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which enhance its reactivity and biological activity. The selenium atom also imparts distinct chemical properties compared to sulfur-containing analogs.
Eigenschaften
CAS-Nummer |
190123-72-9 |
|---|---|
Molekularformel |
C11H12BrNSe |
Molekulargewicht |
317.09 g/mol |
IUPAC-Name |
2-methyl-3-prop-2-enyl-1,3-benzoselenazol-3-ium;bromide |
InChI |
InChI=1S/C11H12NSe.BrH/c1-3-8-12-9(2)13-11-7-5-4-6-10(11)12;/h3-7H,1,8H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
APKJKFOQKQEGDI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2[Se]1)CC=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


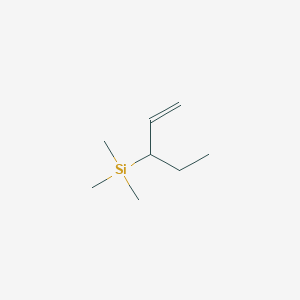
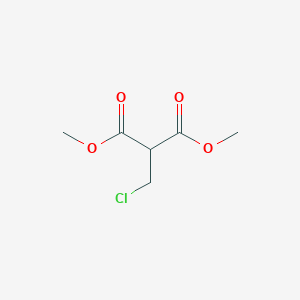
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
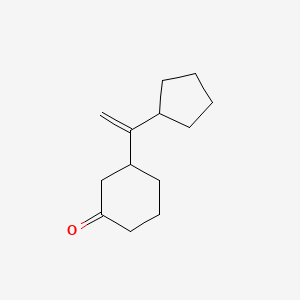
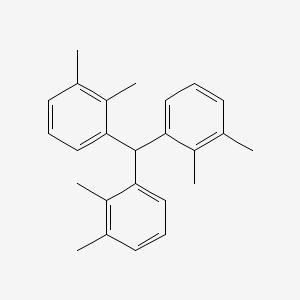
![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)
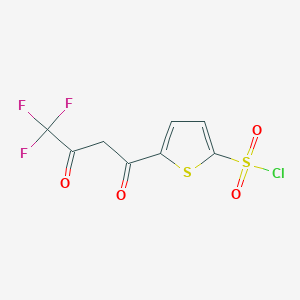

![Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12553576.png)
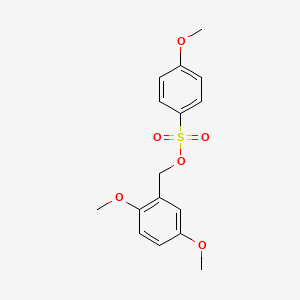
![N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea](/img/structure/B12553590.png)
![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
![2-(Methylsulfanyl)thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B12553600.png)
